molecular formula C16H23IO B8786513 1-(4-(2-Iodoethyl)phenyl)octan-1-one CAS No. 219307-01-4

1-(4-(2-Iodoethyl)phenyl)octan-1-one

Cat. No. B8786513
M. Wt: 358.26 g/mol
InChI Key: WMMCAHOQTAECRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Iodoethyl)phenyl)octan-1-one is a useful research compound. Its molecular formula is C16H23IO and its molecular weight is 358.26 g/mol. The purity is usually 95%.
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properties

CAS RN

219307-01-4

Product Name

1-(4-(2-Iodoethyl)phenyl)octan-1-one

Molecular Formula

C16H23IO

Molecular Weight

358.26 g/mol

IUPAC Name

1-[4-(2-iodoethyl)phenyl]octan-1-one

InChI

InChI=1S/C16H23IO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3

InChI Key

WMMCAHOQTAECRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4′-(2-Hydroxy ethyl)octanophenone prepared in the step B (137 g), imidazole (53 g) and triphenyl phosphine (174 g) were dissolved in ethyl acetate (550 ml) to obtain a solution. Iodine (197 g) was added to the solution with cooling, and the solution was stirred at room temperature for 1 hour. Then the reaction solution was diluted with ethyl acetate, the solution was washed with saturated sodium sulfite solution, and saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated. The concentrated residue was extracted with hexane-ethyl acetate (20:1), and extracted solution was passed through a silica gel layer. The filtrate was concentrated to obtain 4′-(2-iodoethyl)octanophenone (175 g) in the form of white crystal.
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53 g
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174 g
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197 g
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550 mL
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Synthesis routes and methods III

Procedure details

2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate (1.23 g) prepared in the above-described procedure was dissolved in 2-butanone (18 ml) to obtain a solution. Sodium iodide (550 mg) was added to the solution, and the solution was heated to reflux for 40 minutes. The reaction solution was concentrated, and the solution was partitioned with water-dichloromethane. The dichloromethane layer was washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain 4′-(2-iodoethyl)octanophenone (1.09 g) in the form of white crystal.
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1.23 g
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550 mg
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